Potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula and a molecular weight of 310.27 g/mol. This compound is classified as a pyrazole derivative, which is notable for its diverse applications in pharmaceuticals and agrochemicals due to its biological activity and structural properties. The compound's unique trifluoromethyl group enhances its lipophilicity, making it a subject of interest in medicinal chemistry.
The compound is cataloged under the CAS number 1007190-47-7. It falls under the category of organic compounds, specifically as a pyrazole derivative, which are known for their potential therapeutic applications. Pyrazoles are recognized for their roles in various biological processes, making them significant in drug discovery and development.
The synthesis of potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate typically involves a multi-step process:
For industrial production, continuous flow reactors may be employed to enhance yield and purity. Following synthesis, purification techniques such as recrystallization or chromatography are utilized to isolate the desired compound effectively .
The molecular structure of potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 310.27 g/mol |
InChI Key | ZVNQNLWJHXGIOH-UHFFFAOYSA-M |
Canonical SMILES | C1=CC=C(C(=C1)C(F)(F)F)N2C=C(C(=N2)C(=O)[O-])O.[K+] |
Potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate can participate in several chemical reactions:
The mechanism of action for potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets within biological systems:
While specific physical properties like density and boiling point are not readily available, the compound's melting point is also unspecified.
The compound's notable chemical characteristics include its stability under various conditions and reactivity towards oxidation and reduction processes .
Potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate has several scientific applications:
This compound exemplifies significant potential across various fields due to its structural attributes and biological activities.
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8